molecular formula C8H10O2 B176626 3-Methoxy-4-methylphenol CAS No. 19217-50-6

3-Methoxy-4-methylphenol

Cat. No. B176626
CAS RN: 19217-50-6
M. Wt: 138.16 g/mol
InChI Key: SOYWOKSOKVRZRZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylphenol, also known as 4-Methoxy-3-methylphenol, is an organic compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is a phenolic compound that is commonly found in nature .


Synthesis Analysis

The synthesis of 3-Methoxy-4-methylphenol can be achieved through several methods. One method involves the use of a carbon-supported Co/Co3O4 hybrid catalyst for the efficient hydrodeoxygenation of biomass-derived vanillin to 2-methoxy-4-methylphenol . The yield of this transformation was reported to be 98.3% at 100 °C .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-methylphenol consists of a phenol ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .


Physical And Chemical Properties Analysis

3-Methoxy-4-methylphenol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 240.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 39.6±0.3 cm3 and a molar volume of 128.1±3.0 cm3 . It also has a polar surface area of 29 Å2 and a polarizability of 15.7±0.5 10-24 cm3 .

Scientific Research Applications

  • Photochemical Reactions : Kakiuchi et al. (1991) demonstrated that 3-Methoxy-4-methylphenol undergoes a lumiketone-type rearrangement when irradiated in the presence of AlBr3, highlighting its potential in photochemical applications (Kakiuchi et al., 1991).

  • Biomass Proxy in Pyrolysis : Vane and Abbott (1999) identified methoxyphenols, including compounds similar to 3-Methoxy-4-methylphenol, as proxies for terrestrial biomass, useful in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

  • Synthesis of Complex Organic Compounds : Banerjee et al. (2013) used a compound related to 3-Methoxy-4-methylphenol in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, indicating its role in the synthesis of specialized organic molecules (Banerjee et al., 2013).

  • Thermochemical and Hydrogen Bond Studies : Varfolomeev et al. (2010) explored methoxyphenols for their ability to form strong intermolecular and intramolecular hydrogen bonds, which is crucial for understanding the properties of antioxidants and biologically active molecules (Varfolomeev et al., 2010).

  • Chemical Synthesis and Structural Analysis : Knuutinen et al. (1988) synthesized and analyzed chlorinated derivatives of 4-Methoxyphenol, which is structurally similar to 3-Methoxy-4-methylphenol, demonstrating its importance in chemical synthesis and structural analysis (Knuutinen et al., 1988).

  • Oxidation to Vanillin : Jiang et al. (2013) reported the use of metalloporphyrins for the oxidation of 2-methoxy-4-methylphenol to vanillin, showing its potential in flavor and fragrance industries (Jiang et al., 2013).

  • Atmospheric Chemistry and Reactivity : Coeur-Tourneur et al. (2010) studied the reactivity of compounds like 2-methoxy-4-methylphenol with hydroxyl radicals, contributing to our understanding of atmospheric chemistry (Coeur-Tourneur et al., 2010).

Safety And Hazards

3-Methoxy-4-methylphenol is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions of research on 3-Methoxy-4-methylphenol could involve further exploration of its synthesis methods and potential applications. For instance, the development of Co-based catalysts for the efficient hydrodeoxygenation of biomass-derived vanillin to 2-methoxy-4-methylphenol is a significant area of research . Additionally, understanding the environmental degradation of phenols and substituted phenols, both in water and air, is crucial .

properties

IUPAC Name

3-methoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYWOKSOKVRZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568219
Record name 3-Methoxy-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylphenol

CAS RN

19217-50-6
Record name 3-Methoxy-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 4-methyl-3-(methyloxy)aniline (Reference Intermediate R1, 1.86 g) in water (100 mL)/H2SO4 (30 mL, 563 mmol) at 0° C. a solution of sodium nitrite (1.029 g, 14.91 mmol) in water (10 mL) was slowly added and the reaction mixture was stirred for 30 minutes at 0° C. The reaction mixture was slowly added to a solution of H2SO4 98% (20 mL) in Water (80 mL) pre-heated at 90° C. and stirred at this temperature for 1 h. After cooling the mixture was extracted with Et2O (2×200 mL), the organic layer was dried on sodium sulphate, filtered and evaporated to afford the title compound (1.86 g) as a red/brown oil.
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-methyl-3-(methyloxy)aniline (Intermediate 17, 1.86 g) in water (100 mL)/H2SO4 (30 mL, 563 mmol) at 0° C. a solution of sodium nitrite (1.029 g, 14.91 mmol) in water (10 mL) was slowly added and the reaction mixture was stirred for 30 minutes at 0° C. The reaction mixture was slowly added to a solution of H2SO4 98% (20 mL) in Water (80 mL) pre-heated at 90° C. and stirred at this temperature for 1 h. After cooling the mixture was extracted with Et2O (2×200 mL), the organic layer was dried on sodium sulphate, filtered and evaporated to afford the title compound (1.86 g) as a red/brown oil.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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